(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features two key protective groups:
- Benzyloxycarbonyl (Cbz): Protects the α-amino group, enabling selective deprotection under hydrogenolysis or acidic conditions .
- tert-Butoxy ester: Stabilizes the carboxylic acid moiety, offering resistance to basic conditions while allowing cleavage under strong acids like trifluoroacetic acid (TFA) .
The methyl substitution on the amino group introduces steric hindrance, which can influence reactivity and binding interactions in peptide chains. This compound is pivotal in synthesizing complex molecules, such as Ramalin chloride derivatives for Alzheimer’s disease research .
Eigenschaften
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXECGLTZKQDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427171 | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl](methyl)amino}-5-tert-butoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42417-71-0 | |
| Record name | 5-(1,1-Dimethylethyl) hydrogen N-methyl-N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl](methyl)amino}-5-tert-butoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, commonly referred to by its CAS number 3886-08-6, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 337.37 g/mol. The compound features a complex structure that includes a benzyloxycarbonyl group and a tert-butoxy group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 3886-08-6 |
| Storage Conditions | Sealed in dry, Room Temp |
Antioxidant Activity
Preliminary studies indicate that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with similar functional groups have demonstrated IC values in the micromolar range, suggesting that this compound may also possess antioxidant capabilities. Such activities are crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
Recent investigations into related compounds have shown promise in inhibiting enzymes linked to neurodegenerative diseases. For example, derivatives have been tested for their ability to inhibit β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease. The IC values for these inhibitors ranged from 8.44 µM to over 143 µM depending on structural variations, indicating that modifications could enhance or reduce activity significantly .
Case Studies
- Neuroprotective Effects : A study assessing various derivatives for neuroprotective effects found that specific structural features significantly enhanced BACE-1 inhibition. The presence of hydroxyl groups was particularly beneficial, suggesting that similar modifications to this compound could improve its efficacy against neurodegeneration .
- Cell Viability Assays : In vitro assays demonstrated that certain derivatives did not adversely affect cell viability at therapeutic concentrations, indicating a favorable safety profile. This is essential for the development of new therapeutic agents targeting oxidative stress and neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects may include:
- Antioxidant Mechanisms : By scavenging free radicals and reducing oxidative damage.
- Enzyme Modulation : Inhibiting key enzymes involved in pathological processes such as amyloid plaque formation in Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Group Analysis
The compound is compared to analogs with modifications in ester groups, amino protection, and substituents (Table 1).
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₉H₂₅N₂O₆.
Research Findings and Case Studies
- Synthesis Efficiency : Derivatives with tert-butoxy groups (e.g., target compound, ) show high synthetic yields (82–86%) in peptide coupling reactions, as confirmed by NMR and mass spectrometry .
- Biological Activity : Structural similarity metrics () suggest that tert-butoxy and Cbz-protected analogs share comparable bioactivity profiles, but methyl substitution in the target compound may alter binding kinetics in enzyme assays .
Vorbereitungsmethoden
Protection of L-Glutamic Acid
The synthesis begins with L-glutamic acid, where the α-amino group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system of aqueous sodium carbonate and dioxane. This yields (S)-2-((benzyloxycarbonyl)amino)pentanedioic acid (Z-Glu-OH). The γ-carboxylic acid is then selectively esterified with tert-butanol under acid catalysis (e.g., p-toluenesulfonic acid) to produce (S)-2-((benzyloxycarbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
Reaction Conditions :
-
Esterification : L-glutamic acid (1 equiv), tert-butanol (5 equiv), p-TsOH (0.1 equiv), toluene, reflux, 12 h.
-
Yield : 78–85% after column purification (silica gel, hexane/ethyl acetate).
Methylation of the α-Amino Group
The Z-protected amino group undergoes N-methylation using methyl iodide (MeI) in the presence of a non-nucleophilic base (e.g., sodium hydride) in anhydrous THF. This step introduces the methylamino moiety, yielding (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
Optimization Insights :
-
Excess MeI (2.5 equiv) ensures complete methylation.
-
Reaction at 0°C minimizes racemization, preserving enantiomeric excess (>98% ee by chiral HPLC).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Z aromatic), 5.12 (s, 2H, CH₂Ph), 4.32 (t, J = 6.8 Hz, 1H, α-CH), 3.01 (s, 3H, N-CH₃), 2.45–2.38 (m, 2H, β-CH₂), 2.20–2.12 (m, 1H, γ-CH₂), 1.98–1.91 (m, 1H, γ-CH₂), 1.44 (s, 9H, t-Bu).
-
¹³C NMR : 172.1 (γ-COOtBu), 170.9 (α-COOH), 156.2 (Z carbonyl), 67.5 (C(CH₃)₃), 53.8 (α-CH), 38.4 (N-CH₃).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity (>99%) and enantiomeric excess. Retention time: 12.7 min (gradient: 20–80% MeCN over 20 min).
Side Reactions and Mitigation Strategies
Racemization During Methylation
The methylamino group installation risks racemization due to the basic conditions. Employing low temperatures (0°C) and shorter reaction times (2 h) reduces epimerization to <2%.
Incomplete Esterification
Partial tert-butyl ester formation is addressed by using molecular sieves to sequester water, driving the equilibrium toward the product.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
An Fmoc-based SPPS approach immobilizes the glutamic acid residue on Wang resin, followed by on-resin Z-protection and methylation. Cleavage with TFA/H₂O yields the target compound, though scalability is limited.
Enzymatic Resolution
Industrial-Scale Considerations
Patent US 8,193,347 B2 highlights the use of cost-effective tert-butylation via reactive distillation, reducing solvent waste. Typical pilot-scale yields reach 70–75% with purity >98% (GC-MS).
Applications and Derivatives
The compound serves as a precursor for protease-resistant peptide analogs and bifunctional chelators in radiopharmaceuticals. Its tert-butyl ester is selectively cleavable under acidic conditions (e.g., TFA/DCM), enabling modular functionalization .
Q & A
Q. What are the key synthetic steps for preparing (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, and how is purity optimized?
Answer: The synthesis typically involves sequential protection of amino and carboxyl groups. For example:
Amino Protection : The methylamino group is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃) .
Carboxyl Protection : The tert-butoxy (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP .
Coupling : Activation of the carboxyl group using reagents like HOBt/EDCI ensures efficient coupling in peptide synthesis .
Purity Optimization :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of esters) and ~1250 cm⁻¹ (C-O of tert-butyl) validate functional groups .
- LC-MS : Accurate mass analysis confirms molecular weight (e.g., [M+H]+ = calculated 468.54 for C₂₆H₃₂N₂O₆) .
Advanced Research Questions
Q. How do competing side reactions during coupling steps impact yield, and what strategies mitigate them?
Answer: Common Side Reactions :
- Racemization : Occurs during carboxyl activation. Use of HOBt or Oxyma Pure suppresses racemization by stabilizing active intermediates .
- Incomplete Activation : Poor solubility of intermediates in non-polar solvents reduces coupling efficiency.
Mitigation Strategies : - Employ coupling agents like DIC/Oxyma in DMF to enhance solubility and reaction homogeneity .
- Monitor reaction progress via TLC (silica gel, UV detection) or in situ FTIR to detect carbonyl intermediates .
Q. What computational methods predict the compound’s stability under varying pH or temperature?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the tert-butoxy group in aqueous environments. Predictions align with experimental observations of Boc deprotection at pH < 3 (e.g., TFA-mediated cleavage) .
- DFT Calculations : Assess steric hindrance around the methylamino-Cbz group to evaluate resistance to enzymatic degradation .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC to validate computational predictions .
Q. How can selective deprotection of the Cbz and Boc groups be achieved?
Answer:
- Cbz Deprotection : Use catalytic hydrogenation (H₂/Pd-C in methanol) or TMS-Cl/NaI in anhydrous conditions to avoid Boc cleavage .
- Boc Deprotection : Treat with TFA (20–50% in DCM) for 1–2 hours. Confirm completion by loss of δ 1.4 ppm tert-butyl signal in ¹H NMR .
Critical Note : Sequential deprotection requires strict control of reaction time and temperature to prevent undesired side reactions.
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- Stereochemical Confirmation : Use optical rotation ([α]D²⁵) and chiral HPLC (e.g., Chiralpak AD-H column) to verify the (S)-configuration .
- Reference Standards : Source certified reference materials from peer-reviewed syntheses (e.g., corrected data in Research on Chemical Intermediates ).
Q. What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂). Avoid freeze-thaw cycles .
- Reconstitution : Prepare stock solutions in anhydrous DMSO or DMF (10 mM), and aliquot to minimize hydrolysis .
- Stability Monitoring : Perform periodic LC-MS analysis to detect hydrolysis products (e.g., free carboxylic acid at m/z 352.3) .
Q. Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
